REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:23]#[CH:24])=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2]>CCO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:23][CH3:24])=[C:8]2[CH:14]=[CH:13][N:12]([CH2:15][C:16]3[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=3)[C:9]2=[CH:10][N:11]=1)=[O:5])[CH3:2] |f:2.3.4.5|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)C#C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
Lindlar's catalyst
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with hydrogen three times
|
Type
|
CUSTOM
|
Details
|
a balloon of hydrogen was attached to the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through
|
Type
|
FILTRATION
|
Details
|
a fine filter
|
Type
|
CUSTOM
|
Details
|
to remove the palladium
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the crude oil was carried on without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=CN1)N(C=C2)CC2=CC=C(C=C2)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |